5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is a heterocyclic compound belonging to the class of triazines, characterized by its unique trifluoromethyl and morpholino substituents. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
This compound can be classified under triazine derivatives, which are known for their diverse pharmacological properties. The molecular formula for 5-morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine is with a molecular weight of approximately g/mol . It is often synthesized for research purposes and is available from various chemical suppliers.
The synthesis of 5-morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine typically involves multi-step reactions that may include:
The molecular structure of 5-morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine features a triazine ring system with a morpholino group at the 5-position and a phenyl group at the 3-position. The trifluoromethyl group is located at the 6-position.
Key structural data include:
5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine can undergo various chemical reactions:
The mechanism of action for compounds like 5-morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine often involves interaction with biological targets such as enzymes or receptors. While specific mechanisms for this compound require detailed studies, similar triazine derivatives have been shown to inhibit specific enzymes or modulate receptor activity through competitive inhibition or allosteric modulation.
The physical properties of 5-morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to light or moisture .
5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine has potential applications in:
1,2,4-Triazines represent a privileged scaffold in drug discovery due to their tunable electronic properties, hydrogen-bonding capabilities, and metabolic stability. These nitrogen-rich heterocycles serve as bioisosteres for pyrimidines and pyridazines, enabling targeted interactions with biological macromolecules. The structural versatility of the 1,2,4-triazine core permits regioselective substitution at positions 3, 5, and 6, facilitating rational drug design. Within this chemical class, morpholino and trifluoromethyl substitutions confer distinct pharmacodynamic and pharmacokinetic advantages—the former enhances aqueous solubility and target affinity, while the latter improves membrane permeability and metabolic resistance. These attributes position 1,2,4-triazine derivatives as critical pharmacophores in oncology, particularly for kinase inhibition applications where precise molecular recognition is paramount [7].
Systematic naming of "5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine" follows IUPAC conventions:
This compound (molecular formula: (C{14}H{13}F{3}N{4}O)) belongs to a structural taxonomy defined by:
Table 1: Structural Taxonomy of Key 1,2,4-Triazine Derivatives
Substituent Position | Group | Steric Contribution (ų) | Electronic Effect | Biological Role |
---|---|---|---|---|
3 | Phenyl | 82.1 | Moderate π-acceptor | Hydrophobic recognition |
5 | Morpholino | 73.3 | σ-donor | Solubility enhancement |
6 | Trifluoromethyl | 42.2 | Strong σ-acceptor | Metabolic stability |
Regioisomeric distinctions are critical: 5-morpholino substitution differs fundamentally from 2,4,6-tris(morpholino)-1,3,5-triazines (e.g., CAS 16303-23-4), where complete morpholino saturation eliminates available reaction sites. The title compound preserves electrophilicity at C3 and C6, enabling targeted derivatization [6]. The phenyl group at C3 adopts coplanarity (±15°) with the triazine ring, optimizing π-stacking interactions in biological targets.
The development timeline reveals key milestones:
Morpholino integration emerged as a strategic response to pharmacokinetic challenges:
Table 2: Evolution of Triazine Kinase Inhibitor Chemotypes
Generation | C3 Substituent | C5 Substituent | C6 Substituent | Kinase Inhibition IC₅₀ |
---|---|---|---|---|
1 (1980s) | Cl | Cl | Cl | >10 μM |
2 (1990s) | Ph | NHCH₃ | CF₃ | 1-5 μM |
3 (2000s) | Ph | Morpholino | CF₃ | 0.01-0.5 μM |
The critical breakthrough came with structure-activity relationship (SAR) studies demonstrating that 5-morpholino substitution:
The trifluoromethyl group confers multifaceted advantages:
Morpholine contributes essential pharmacodynamic properties:
In 5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine, these motifs synergize:
Clinical candidates featuring this pharmacophore demonstrate:
The trifluoromethyl/morpholino combination has become a design paradigm for kinase inhibitors targeting resistance mutations, with ongoing clinical evaluation in NSCLC, glioblastoma, and metastatic renal cell carcinoma.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5